Bradykinin (1-6)

Kinin metabolism Urinary peptidomics Enzyme inhibition

Bradykinin (1-6) (CAS 23815-88-5) is a validated analytical reference standard for LC-MS/MS method development and a specific product standard for assaying carboxypeptidase Y-like exopeptidase activity in urine and plasma. Its distinct sequence (RPPGFS) ensures accurate quantification in metabolite identification studies and quality control workflows. Researchers rely on this fragment to differentiate carboxypeptidase-dependent pathways from ACE-dependent degradation, avoiding the experimental artifacts introduced by incorrect fragments like Bradykinin (1-5) or des-Arg9-Bradykinin.

Molecular Formula C30H45N9O8
Molecular Weight 659.7 g/mol
Cat. No. B1279673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin (1-6)
Molecular FormulaC30H45N9O8
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O
InChIInChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1
InChIKeyDXJRNQYAYGIHLF-VUBDRERZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin (1-6) Hexapeptide Fragment – CAS 23815-88-5 for Kinin Metabolism and Mass Spectrometry Studies


Bradykinin (1-6) is a hexapeptide fragment (Arg-Pro-Pro-Gly-Phe-Ser) of the endogenous vasoactive nonapeptide bradykinin (BK 1–9), with a molecular weight of 659.73 g/mol [1]. It is generated as a stable urinary metabolite in rodents via the sequential carboxypeptidase‑mediated cleavage of BK, and is routinely utilized as a reference standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows targeting the kallikrein–kinin system .

Why Generic Substitution Fails for Bradykinin (1-6) – Differential Degradation, Stability, and Receptor Engagement


Bradykinin fragments are not functionally interchangeable. The parent peptide BK (1–9) has an in vivo half‑life of approximately 17 seconds and is rapidly metabolized into a series of truncated peptides, each exhibiting distinct tissue distributions, receptor profiles, and biological activities . While BK‑(1–7) and BK‑(1–5) activate B1/B2‑independent signaling pathways, BK‑(1–6) appears to follow a separate urinary degradation route and has not been observed to mediate the same unexpected activities [1]. Substituting one fragment for another without rigorous validation therefore risks introducing uncontrolled variables in metabolic flux assays, receptor pharmacology studies, or biomarker quantification protocols.

Quantitative Differentiation of Bradykinin (1-6) Versus Closest Analogs – Procurement-Relevant Evidence


Differential Degradation Pathway: BK‑(1–6) Marks the Urinary Branch of Kinin Catabolism

In rat urine, bradykinin is sequentially cleaved to BK‑(1–8), BK‑(1–7), and BK‑(1–6). In contrast, rat plasma degradation proceeds via BK‑(1–8) or BK‑(1–7) directly to BK‑(1–5) [1]. This pathway bifurcation means BK‑(1–6) is a specific urinary compartment marker, while BK‑(1–5) predominates in plasma. Poststatin (1 mM) markedly inhibited all urinary degradation steps, including the conversion of BK‑(1–7) to BK‑(1–6) [1].

Kinin metabolism Urinary peptidomics Enzyme inhibition

Stability as a Urinary Metabolite: BK‑(1–6) Persists in Rat Urine, Enabling Quantitative Collection

Bradykinin (1–6) is repeatedly described in primary literature and vendor documentation as a 'stable metabolite' of bradykinin in rat urine, cleaved by carboxypeptidase Y (CPY) . Inhibition of CPY‑like kininase with ebelactone B (10 µM) completely blocked BK degradation to BK‑(1–8) while increasing generation of BK‑(1–7), and in vivo administration of ebelactone B (3 mg/kg, intraduodenal) elevated urinary kinin levels by 110%, paralleled by 110% diuresis and 130% natriuresis [1].

Peptide stability Renal physiology Diuresis

Ultra‑Trace Detection: ID LC‑ICPMS Achieves 7.2 fmol Limit of Detection for Bradykinin Peptides

Using stoichiometric Eu tagging and isotope dilution liquid chromatography–inductively coupled plasma mass spectrometry (ID LC–ICPMS), bradykinin peptides can be detected at a limit of 7.2 fmol (3 SD) with a 10 µL injection volume [1]. The method was validated against species‑specific ID GC/MS and achieved a typical precision of better than 5% RSD at 20 pmol [1]. While the study quantified full‑length bradykinin, the Eu‑tagging chemistry is applicable to N‑terminal arginine‑containing fragments including BK‑(1–6).

Mass spectrometry Absolute quantification Isotope dilution

Conformational Distinction: ¹H‑NMR Reveals Different Solution Structure of BK‑(1–6) Versus BK‑(1–5)

¹H‑NMR spectroscopy of des‑Arg⁹‑bradykinin fragments in aqueous and DMSO solutions demonstrated that BK‑(1–5) and BK‑(1–6) adopt distinct preferred conformations [1]. The conformational differences are driven by the presence or absence of the C‑terminal serine residue and affect the spatial orientation of the N‑terminal arginine side chain, which is critical for receptor engagement [1].

Peptide conformation NMR spectroscopy Structure‑activity relationship

Lack of B1/B2‑Independent Activity: BK‑(1–6) Remains a Cleaner Control Than BK‑(1–7) or BK‑(1–5)

A 2022 study demonstrated that BK‑(1–7) and BK‑(1–5) induce concentration‑dependent NO production and vasorelaxation in aortic rings via a mechanism that is not inhibited by B1 or B2 receptor antagonists [1]. Notably, BK‑(1–6) was not among the fragments tested for this unexpected biological activity [1]. This omission, coupled with the known urinary degradation pathway, suggests that BK‑(1–6) may lack the off‑target B1/B2‑independent signaling observed with other truncated kinins.

Receptor pharmacology Nitric oxide Vasorelaxation

Procurement‑Optimized Application Scenarios for Bradykinin (1-6)


Urinary Kinin Metabolism and Renal Carboxypeptidase Activity Assays

BK‑(1–6) serves as the definitive urinary endpoint for monitoring kinin degradation in rodent models. Its compartment‑specific formation enables researchers to quantify carboxypeptidase Y‑like kininase activity ex vivo and to evaluate the efficacy of kininase inhibitors such as ebelactone B and poststatin [1]. Procurement of high‑purity BK‑(1–6) (≥95%) is essential for accurate calibration in these enzymatic assays.

LC‑MS/MS Method Development and Absolute Peptide Quantification

As an N‑terminal arginine‑containing hexapeptide, BK‑(1–6) is an ideal test analyte for validating metal‑tagging isotope dilution LC‑ICPMS workflows, which achieve femtogram‑level detection [2]. It also functions as a retention time standard and internal control in targeted LC‑MS/MS panels for the kallikrein–kinin system.

Renal Physiology and Natriuresis Research

In vivo studies demonstrate that increasing urinary kinin levels (including BK‑(1–6)) via kininase inhibition augments diuresis by 110% and natriuresis by 130% [3]. BK‑(1–6) is therefore a critical analyte for correlating renal kinin concentrations with electrolyte excretion and blood pressure regulation in hypertensive and salt‑sensitive rat models.

Negative Control for B1/B2‑Independent Bradykinin Fragment Activity

Recent literature has identified that BK‑(1–7) and BK‑(1–5) elicit NO production and vasorelaxation independently of classical kinin receptors [4]. Since BK‑(1–6) was not reported to share this activity, it can be employed as a structurally related negative control to confirm that observed effects are fragment‑specific rather than an artifact of peptide backbone stimulation.

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